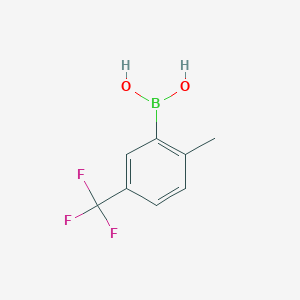

2-Methyl-5-(Trifluormethyl)phenylboronsäure

Übersicht

Beschreibung

“2-Methyl-5-(trifluoromethyl)phenylboronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura coupling .

Synthesis Analysis

Boronic acids, including “2-Methyl-5-(trifluoromethyl)phenylboronic acid”, can be synthesized through various methods. One common method involves the reaction of organometallic compounds with borate esters . Another approach is the protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular formula of “2-Methyl-5-(trifluoromethyl)phenylboronic acid” is C8H8BF3O2 . It contains a boron atom bonded to two hydroxyl groups and a phenyl ring. The phenyl ring is further substituted with a methyl group and a trifluoromethyl group .Chemical Reactions Analysis

Boronic acids are known for their reactivity in various chemical reactions. They can undergo functionalization via lithiation and reaction with electrophiles . They are also used in selective rhodium-catalyzed conjugate addition reactions .Physical And Chemical Properties Analysis

“2-Methyl-5-(trifluoromethyl)phenylboronic acid” is a solid compound with a molecular weight of 203.954 g/mol . It has a density of 1.31 g/cm3 and a melting point of 104-109°C .Wissenschaftliche Forschungsanwendungen

Funktionalisierung durch Lithiierung und Reaktion mit Elektrophilen

Diese Verbindung kann als Reaktant für die Funktionalisierung durch Lithiierung und Reaktion mit Elektrophilen verwendet werden . Dieser Prozess beinhaltet die Einführung einer funktionellen Gruppe in ein Molekül, um seine chemischen Eigenschaften zu verändern.

Rhodium-katalysierte konjugierte Additionsreaktionen

Die Verbindung wird auch in selektiven Rhodium-katalysierten konjugierten Additionsreaktionen verwendet . Dies ist eine Art chemischer Reaktion, bei der eine ungesättigte Verbindung, wie z. B. ein Alken oder Alkin, durch Addition eines Substituenten in ein komplexeres Molekül umgewandelt wird.

Herstellung von Inhibitoren des Kinesin-Spindelproteins (KSP)

Sie wird zur Herstellung von Inhibitoren des Kinesin-Spindelproteins (KSP) verwendet, die als potenzielle Antitumormittel eingesetzt werden können . KSP ist ein Motorprotein, das eine entscheidende Rolle bei der Mitose spielt, und seine Inhibitoren können die Teilung von Krebszellen potenziell stoppen.

Synthese von Aryl- und Hetarylfurocoumarinen über Suzuki-Reaktion

Die Verbindung kann als Reaktant für die Synthese von Aryl- und Hetarylfurocoumarinen über die Suzuki-Reaktion verwendet werden . Dies ist eine Art Kreuzkupplungsreaktion, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird.

Herstellung von Et Canthinon-3-Carboxylaten

Sie kann zur Herstellung von Et Canthinon-3-Carboxylaten aus Et 4-Brom-6-Methoxy-1,5-Naphthyridin-3-Carboxylats über eine Pd-katalysierte Suzuki-Miyaura-Kupplung und eine Cu-katalysierte Amidierungsreaktion verwendet werden . Dieser Prozess wird zur Synthese komplexer organischer Verbindungen verwendet.

Synthese von 2-Trifluormethylaryl- oder Heteroaryl-Derivaten

Die Verbindung kann in Suzuki-Kupplungsreaktionen verwendet werden, um 2-Trifluormethylaryl- oder Heteroaryl-Derivate herzustellen . Diese Derivate haben verschiedene Anwendungen in der medizinischen Chemie und Wirkstoffforschung.

Synthese von 4-(2-Trifluormethyl)phenylpyrrolo[2,3-d]pyrimidin

Sie kann zur Synthese von 4-(2-Trifluormethyl)phenylpyrrolo[2,3-d]pyrimidin verwendet werden, einem potenziellen Antagonisten des Corticotropin-Releasing-Hormons . Dieses Hormon spielt eine Schlüsselrolle in der Reaktion des Körpers auf Stress, und seine Antagonisten können potenziell zur Behandlung von stressbedingten Erkrankungen eingesetzt werden.

Wirkmechanismus

Target of Action

The primary target of 2-Methyl-5-(trifluoromethyl)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 2-Methyl-5-(trifluoromethyl)phenylboronic acid interacts with its target, the palladium catalyst, through a process called transmetalation . In this process, the boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by 2-Methyl-5-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound is stable and generally environmentally benign .

Result of Action

The molecular effect of the action of 2-Methyl-5-(trifluoromethyl)phenylboronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds .

Action Environment

The action of 2-Methyl-5-(trifluoromethyl)phenylboronic acid is influenced by environmental factors such as temperature and atmosphere. For instance, it is recommended to store the compound in an inert atmosphere at a temperature between 2-8°C . These conditions help maintain the stability and efficacy of the compound .

Safety and Hazards

Zukünftige Richtungen

Boronic acids, including “2-Methyl-5-(trifluoromethyl)phenylboronic acid”, have a wide range of applications in organic synthesis. They are particularly important in the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds . Future research may focus on developing new reactions involving boronic acids and exploring their potential applications in various fields.

Biochemische Analyse

Biochemical Properties

2-Methyl-5-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of boronic esters. These esters are known to interact with enzymes, proteins, and other biomolecules. For instance, boronic acids can inhibit serine proteases by forming a reversible covalent bond with the active site serine residue. This interaction is crucial in the development of enzyme inhibitors for therapeutic applications. Additionally, 2-Methyl-5-(trifluoromethyl)phenylboronic acid can form complexes with diols and other hydroxyl-containing molecules, which can be utilized in the design of sensors and diagnostic tools .

Cellular Effects

The effects of 2-Methyl-5-(trifluoromethyl)phenylboronic acid on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acids have been shown to inhibit the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. This inhibition can lead to the accumulation of proteins within the cell, affecting cell cycle progression and apoptosis. Furthermore, 2-Methyl-5-(trifluoromethyl)phenylboronic acid may impact cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and energy production .

Molecular Mechanism

At the molecular level, 2-Methyl-5-(trifluoromethyl)phenylboronic acid exerts its effects through various binding interactions with biomolecules. One of the primary mechanisms is the formation of reversible covalent bonds with active site residues of enzymes, leading to enzyme inhibition or activation. For instance, the compound can inhibit serine proteases by forming a covalent bond with the serine residue in the active site. Additionally, 2-Methyl-5-(trifluoromethyl)phenylboronic acid can interact with nucleophiles such as hydroxyl and amino groups, facilitating the formation of boronic esters. These interactions can result in changes in gene expression and protein function, ultimately influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-5-(trifluoromethyl)phenylboronic acid can change over time due to its stability and degradation. The compound is generally stable under inert atmosphere and at low temperatures (2-8°C), but it may degrade over time when exposed to moisture or high temperatures. Long-term studies have shown that the stability of 2-Methyl-5-(trifluoromethyl)phenylboronic acid can be maintained by storing it in a dry, cool environment. In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-Methyl-5-(trifluoromethyl)phenylboronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal cellular processes. Threshold effects have been noted, where a certain dosage level is required to achieve the desired biochemical effect without causing harm. Careful dosage optimization is essential to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

2-Methyl-5-(trifluoromethyl)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. Additionally, the compound can affect metabolic flux by interacting with key metabolic enzymes, altering the levels of metabolites and influencing overall metabolic processes .

Transport and Distribution

Within cells and tissues, 2-Methyl-5-(trifluoromethyl)phenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, the compound may be transported into cells via specific transporters and subsequently bind to intracellular proteins, affecting its distribution and function within the cell .

Subcellular Localization

The subcellular localization of 2-Methyl-5-(trifluoromethyl)phenylboronic acid can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, the presence of specific targeting signals can direct the compound to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes. Understanding the subcellular localization of 2-Methyl-5-(trifluoromethyl)phenylboronic acid is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

Eigenschaften

IUPAC Name |

[2-methyl-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O2/c1-5-2-3-6(8(10,11)12)4-7(5)9(13)14/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFARXIDYQNIXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659373 | |

| Record name | [2-Methyl-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947533-96-2 | |

| Record name | [2-Methyl-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-methyl-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-Hydroxymethyl-oxazol-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1519863.png)